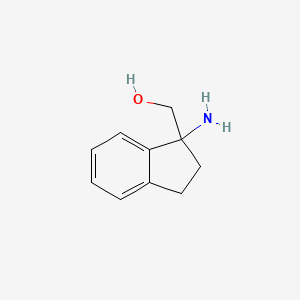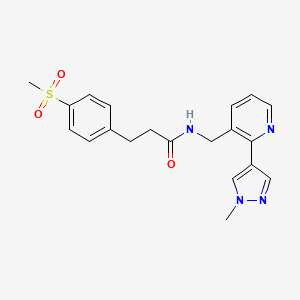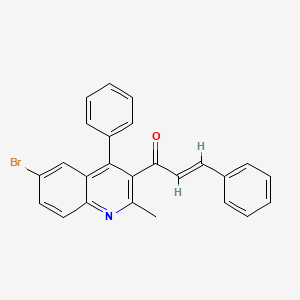![molecular formula C21H15Cl3N2O2 B2517375 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329235-03-2](/img/structure/B2517375.png)
6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is a structural isoster of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives have been synthesized by researchers for their various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Molecular Structure Analysis
The benzimidazole nucleus is a part of many bioactive heterocyclic compounds. It is a structural isoster of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research efforts have been directed towards synthesizing benzimidazole derivatives, including those related to the specified chemical structure, to explore their potential biological activities. For example, the synthesis of benzimidazole-1,2,3-triazole hybrids has demonstrated effective inhibitory activity against mushroom tyrosinase, indicating potential applications in cosmetics, medicine, or the food industry due to their mixed-type inhibitory activity towards tyrosinase, which suggests that these compounds can bind to free enzymes as well as enzyme-substrate complexes (Mahdavi et al., 2018). Such studies highlight the chemical's relevance in designing compounds with specific biological targets.
Antimicrobial and Antifungal Applications
Benzimidazole derivatives have been extensively studied for their antimicrobial and antifungal properties. The synthesis of substituted pyrido[1,2‐a]benzimidazoles and their evaluation against various microbial strains show that certain compounds within this chemical framework exhibit potent antimicrobial activity (Rida et al., 1988). This underscores the potential of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole derivatives in developing new antimicrobial agents.
Antihypertensive Activity
The structural modification of benzimidazole derivatives to include specific functional groups has been explored for their potential antihypertensive activity. Benzimidazole derivatives incorporating a biphenyl tetrazole ring have shown significant antihypertensive effects, suggesting the value of structural diversity in enhancing biological activity (Sharma et al., 2010). This research direction indicates the compound's utility in cardiovascular drug development.
Fluorescent Properties and Material Science
The study of benzimidazole derivatives extends beyond biological activity to their physical properties, such as fluorescence. The synthesis and structural characterization of benzimidazole derivatives have facilitated a better understanding of their fluorescent properties, which can be applied in developing fluorescent markers or materials for scientific and industrial applications (Rangnekar & Rajadhyaksha, 1986).
Antifungal Activity
The development of novel benzimidazole oxime-ethers, including those with chloro-substituted derivatives, for their fungicidal activities against various strains, highlights the potential of such compounds in agricultural applications. Some derivatives have shown higher activity than established fungicides like carbendazim, indicating their promise in addressing crop diseases (Jiang et al., 2011).
Propiedades
IUPAC Name |
6-chloro-1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O2/c1-27-17-7-3-13(4-8-17)21-25-19-9-6-16(23)11-20(19)26(21)28-12-14-2-5-15(22)10-18(14)24/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJJWLQAVBDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)





![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)

![N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2517305.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)
![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
